molecular formula C12H23NO5S B15093251 tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate

tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate

Cat. No.: B15093251
M. Wt: 293.38 g/mol
InChI Key: LUECKCZWUUIABD-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a tert-butyl group, a methanesulfonyloxy group, and a cyclopentyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative containing a methanesulfonyloxy group. The reaction is usually carried out under controlled conditions, such as specific temperatures and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the oxidation state of the molecule .

Scientific Research Applications

tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets and pathways. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate is unique due to its specific structural features, such as the cyclopentyl ring and the methanesulfonyloxy group.

Properties

Molecular Formula

C12H23NO5S

Molecular Weight

293.38 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)

InChI Key

LUECKCZWUUIABD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C

Origin of Product

United States

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